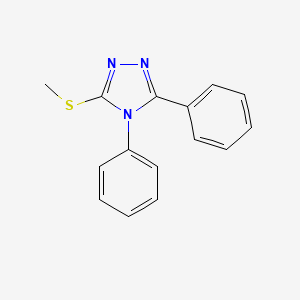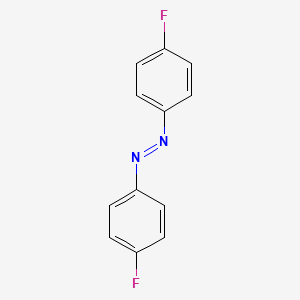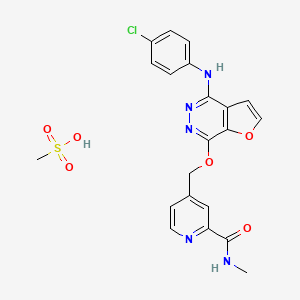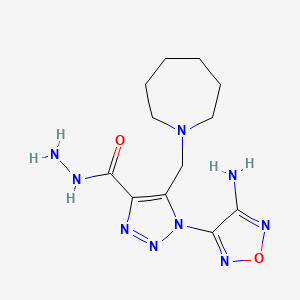![molecular formula C22H18O2 B3051427 2-Phenyl-1-[4-(2-phenylacetyl)phenyl]ethanone CAS No. 3363-92-6](/img/structure/B3051427.png)
2-Phenyl-1-[4-(2-phenylacetyl)phenyl]ethanone
描述
2-Phenyl-1-[4-(2-phenylacetyl)phenyl]ethanone, also known as Bis(p-phenylacetylphenyl) ether , is a compound with the molecular formula C28H22O3 and a molecular weight of 406.47 g/mol . Its chemical structure consists of a central ethanone (ketone) group linked to two phenyl rings through an oxygen bridge. The compound exhibits interesting pharmacological properties and has been studied for various applications.
Synthesis Analysis
- Ester Rearrangement (Fries Rearrangement) : This method involves the rearrangement of an ester to form a phenol. Although not specific to our compound, it highlights the general concept of ester rearrangements in phenol synthesis . Bamberger Rearrangement : This rearrangement involves N-phenylhydroxylamines and leads to the formation of phenols. Again, while not directly applicable to our compound, it demonstrates the importance of rearrangements in phenol synthesis . Hydrolysis of Phenolic Esters or Ethers : Hydrolyzing phenolic esters or ethers can yield phenols. The specific conditions and reagents depend on the starting material . Reduction of Quinones : Quinones can be reduced to phenols. The mechanism typically involves the addition of reducing agents like sodium borohydride or catalytic hydrogenation .
Molecular Structure Analysis
The molecular formula of this compound is C28H22O3 . Its chemical structure consists of an ethanone group (ketone) linked to two phenyl rings through an oxygen bridge. The compound is also known as Bis(p-phenylacetylphenyl) ether . Here’s the 2D representation:
Chemical Reactions Analysis
- Free Radical Bromination : The benzylic position could undergo free radical bromination using N-bromosuccinimide (NBS) to replace a hydrogen with a bromine atom. This reaction is common for alkyl benzenes . Substitution Reactions : Benzylic halides can react via either SN1 or SN2 pathways. The resonance-stabilized carbocation at the benzylic position favors SN1 reactions, while primary benzylic halides may undergo SN2 reactions .
属性
IUPAC Name |
2-phenyl-1-[4-(2-phenylacetyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O2/c23-21(15-17-7-3-1-4-8-17)19-11-13-20(14-12-19)22(24)16-18-9-5-2-6-10-18/h1-14H,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMHJOKJRACWSRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)C(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70397212 | |
| Record name | STK367740 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70397212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3363-92-6 | |
| Record name | STK367740 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70397212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
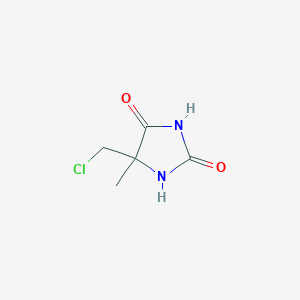


![4-Chloro-benzo[e][1,3]oxazin-2-one](/img/structure/B3051349.png)
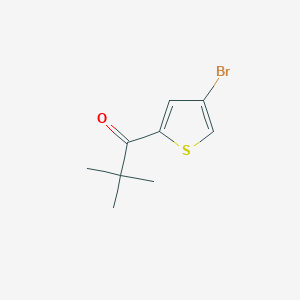
![7-Chloro-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3051351.png)
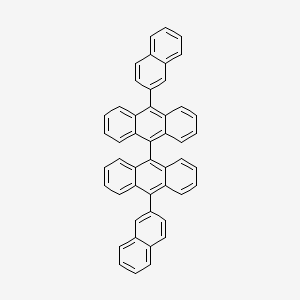
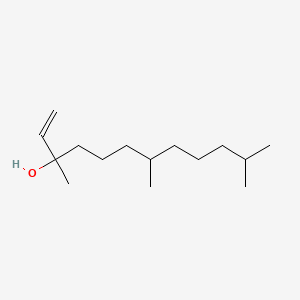
![(5-Bromo-2-methoxybenzyl)[2-(1H-indol-3-YL)ethyl]amine](/img/structure/B3051358.png)
